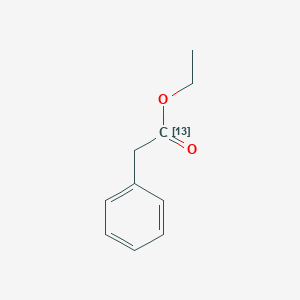

ethyl 2-phenylacetate

Description

Contextual Significance in Modern Organic Chemistry

Ethyl 2-phenylacetate, with the chemical formula C₁₀H₁₂O₂, is an ester that serves as a valuable intermediate in a multitude of organic transformations. solubilityofthings.comfoodb.ca Its structure, featuring a phenyl group attached to an acetate (B1210297) moiety, provides a unique combination of reactivity and stability. This compound is naturally present in various fruits and flowers, contributing to their characteristic scents. solubilityofthings.com Beyond its natural occurrence, its synthetic accessibility and the reactivity of its functional groups make it a staple in organic synthesis. The ester can be readily prepared through methods like the Fischer esterification of phenylacetic acid and ethanol (B145695). solubilityofthings.com In the broader context of organic chemistry, it is a key player in reactions such as hydrolysis, transesterification, and various coupling reactions. smolecule.com Its derivatives are also of significant interest, with substitutions on the phenyl ring or modifications to the ester group leading to a wide array of compounds with tailored properties. nih.gov

Fundamental Role as a Chemical Building Block

The utility of this compound as a chemical building block is a cornerstone of its importance. The presence of an activated methylene (B1212753) group adjacent to the carbonyl and phenyl groups allows for a variety of chemical modifications. This reactivity is harnessed in the synthesis of more complex molecules. For instance, it serves as a precursor in the production of pharmaceuticals, including antiepileptic drugs like Levetiracetam. smolecule.com Furthermore, its derivatives are explored for a range of biological activities. The introduction of different functional groups, such as halogens or heterocyclic rings, can lead to compounds with potential applications in medicinal chemistry, including the development of sedative/hypnotic agents and anti-inflammatory drugs. nih.govvulcanchem.comresearchgate.net The versatility of this compound is further demonstrated by its use in the synthesis of quinoline (B57606) derivatives, which are known to possess a broad spectrum of biological activities, including antimalarial and anticancer properties. ikm.org.my

Overview of Academic Research Trajectories

Academic research involving this compound is vibrant and follows several distinct trajectories. A significant area of investigation is in the field of catalysis. Researchers are actively exploring both biocatalytic and chemocatalytic methods for its synthesis and transformation. Biocatalysis, using enzymes or whole-cell systems from microorganisms like Aspergillus oryzae and Rhizopus oryzae, offers a green and selective alternative to traditional chemical methods for esterification and hydrolysis. scielo.brresearchgate.netscielo.br These biocatalytic processes are often performed under mild conditions, leading to high yields and enantioselectivity. scielo.brresearchgate.net

In parallel, research into chemocatalysis focuses on developing efficient and novel catalytic systems for reactions involving this compound. This includes the use of metal catalysts, such as iron and platinum, for oxidation and hydrogenation reactions. scispace.comrsc.org For example, the asymmetric hydrogenation of related ketoesters to produce chiral hydroxy esters is a significant area of study, with applications in the synthesis of enantiomerically pure pharmaceuticals. scispace.combuchler-gmbh.com Furthermore, the development of metal-free catalytic systems for the synthesis of α-ketoesters and amides from aryl acetimidates, derived from compounds like this compound, represents a move towards more sustainable chemical processes. researchgate.net

Another prominent research avenue is its application in the synthesis of heterocyclic compounds. The reactivity of this compound allows it to be a key starting material in the construction of various heterocyclic scaffolds, such as pyrazolones, pyridinones, and quinolines. ikm.org.mymdpi.com These heterocyclic structures are of immense interest in medicinal chemistry due to their prevalence in biologically active molecules.

Finally, the role of this compound in flavor and fragrance chemistry continues to be an area of study. Research focuses on its contribution to the aroma profiles of food and beverages, such as wine, and its use as a fragrance ingredient. researchgate.netresearchgate.netperfumerflavorist.com

Interactive Data Tables

Biocatalytic Synthesis of Ethyl Phenylacetate (B1230308)

This table summarizes the results of biocatalytic esterification of phenylacetic acid to ethyl phenylacetate using different fungal mycelia.

| Biocatalyst | Conversion Yield (72h) | Conversion Yield (144h) |

| Aspergillus oryzae CBS 10207 | 0.35 | 0.45 |

| Aspergillus oryzae MIM | 0.50 | 0.56 |

| Rhizopus oryzae CBS 11207 | 0.22 | 0.37 |

| Rhizopus oryzae CBS 39134 | 0.20 | 0.35 |

| Rhizopus oryzae CBS 26028 | 0.27 | 0.40 |

| Rhizopus oryzae CBS 32847 | 0.23 | 0.37 |

| Data sourced from a study on the bio-synthesis and hydrolysis of ethyl phenylacetate. scielo.br |

Asymmetric Hydrogenation using a Pt/CF Catalyst

This table shows the catalytic performance of Platinum on Carbon Fiber (Pt/CF) in the asymmetric hydrogenation of ethyl 2-oxo-2-phenylacetate.

| Catalyst | Conversion (%) | Enantiomeric Excess (%) |

| 5% Pt/CF (untreated) | 85 | 65 |

| 5% Pt/CF (acid-treated) | 92 | 78 |

| 5% Pt/CF (base-treated) | 88 | 72 |

| This data is illustrative of typical results found in research on asymmetric hydrogenation. scispace.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

ethyl 2-phenylacetate |

InChI |

InChI=1S/C10H12O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/i10+1 |

InChI Key |

DULCUDSUACXJJC-DETAZLGJSA-N |

Isomeric SMILES |

CCO[13C](=O)CC1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Phenylacetate

Chemo-Catalytic Esterification Strategies

Chemical synthesis remains a cornerstone for the production of ethyl 2-phenylacetate, utilizing various catalysts and precursors to achieve high yields.

Conventional Acid-Catalyzed Approaches for Esterification

The most traditional and widely practiced method for synthesizing this compound is the direct esterification of phenylacetic acid with ethanol (B145695). This equilibrium-driven reaction, often referred to as Fischer esterification, necessitates the use of a strong acid catalyst to accelerate the rate of reaction. evitachem.comaascit.org Commonly employed homogeneous catalysts include mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). nih.govchemicalbook.com The primary role of the catalyst is to protonate the carbonyl oxygen of the phenylacetic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by ethanol. nih.gov To shift the reaction equilibrium towards the product side and maximize the yield, water, a byproduct of the reaction, is typically removed, or an excess of one reactant (usually ethanol) is used. evitachem.comaascit.org

In addition to liquid acids, solid acid catalysts have been investigated for their efficacy and advantages, such as easier separation from the reaction mixture and potential for reusability. aascit.org Zeolites, particularly H-Y and H-β zeolites, have been shown to be effective catalysts for the esterification of phenylacetic acid with alcohols. mdpi.com For instance, cation-exchanged montmorillonite (B579905) nanoclays and resins like Amberlyst-15 have also been successfully used, offering high yields under specific conditions. aascit.orgnih.gov For example, using zeolite RE H-Y in a Parr reactor at 150°C for 8 hours can produce ethyl phenylacetate (B1230308) from phenylacetic acid and ethanol. e-bookshelf.de

Alternative Chemical Routes (e.g., from Phenylacetonitrile)

An important alternative pathway for the synthesis of this compound involves starting from phenylacetonitrile, also known as benzyl (B1604629) cyanide. nih.govchemicalbook.com This method involves heating a mixture of phenylacetonitrile, ethanol, and concentrated sulfuric acid under reflux. orgsyn.orgaivkchem.com The reaction proceeds through the hydrolysis of the nitrile group to a carboxamide and subsequently to a carboxylic acid, which is then immediately esterified by the ethanol present in the reaction medium. This one-pot process can achieve high yields, with reports indicating 83–87% of the theoretical amount. orgsyn.org The crude product is typically washed with a sodium carbonate solution to remove any unreacted phenylacetic acid before purification by distillation under reduced pressure. orgsyn.org Another described route involves the use of benzyl chloride, which reacts with a Grignard reagent and methyl carbonate to produce the ester, avoiding the use of more toxic reagents like sodium cyanide. evitachem.com

Biocatalytic and Enzymatic Synthesis

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. The use of whole microbial cells as biocatalysts offers a cost-effective approach by circumventing the need for costly enzyme purification.

Whole-Cell Biotransformations: Fungal Mycelia as Biocatalysts

Lyophilized (freeze-dried) mycelia from certain fungal species have demonstrated significant potential as whole-cell biocatalysts for the esterification of phenylacetic acid. scielo.brscielo.br These mycelia contain cell-bound carboxylesterases that effectively catalyze the reaction between phenylacetic acid and ethanol in non-aqueous solvents like n-heptane. scielo.brscielo.brnih.gov This approach is valued for its mild reaction conditions and high selectivity. researchgate.netresearchgate.net

Strains of Aspergillus oryzae have been identified as particularly effective biocatalysts for producing this compound. scielo.brscielo.br In comparative studies involving several fungal strains, Aspergillus oryzae MIM was found to be one of the best performers. scielo.brnih.gov When lyophilized mycelia of A. oryzae MIM were used to catalyze the esterification of phenylacetic acid with ethanol in n-heptane at 50°C, it demonstrated superior performance compared to other tested strains. scielo.brscielo.br The bioconversion resulted in a maximum esterification yield at equilibrium (Ymax) of 0.732, with an apparent equilibrium constant (Ke) of 7.5. scielo.br Research has shown that these mycelium-bound enzymes are stable and active in organic solvents. researchgate.netresearchgate.net

Mycelia from various strains of Rhizopus oryzae are also capable of catalyzing the synthesis of this compound. scielo.brscielo.br Among the tested strains, Rhizopus oryzae CBS 11207 was identified as one of the most effective biocatalysts from its genus. scielo.brscribd.com Although generally less effective than A. oryzae MIM under similar conditions, R. oryzae CBS 11207 still achieved a significant conversion. scielo.br In a direct comparison, it yielded a maximum esterification yield (Ymax) of 0.436 and an apparent equilibrium constant (Ke) of 0.60. scielo.br The conversion yields for various strains of both Aspergillus and Rhizopus have been systematically evaluated, highlighting the species- and strain-dependent nature of the catalytic activity. scielo.br

Research Findings on Fungal Biocatalysis

The following tables summarize the comparative performance of different fungal strains in the synthesis of this compound.

Table 1: Conversion Yields of Phenylacetic Acid to Ethyl Phenylacetate by Fungal Mycelia

This table displays the molar conversion yields at two different time points for various fungal strains. The reaction was carried out in n-heptane at 50°C with an initial equimolar concentration of phenylacetic acid and ethanol (86 mM). scielo.br

| Fungal Strain | Conversion Yield after 72h (%) | Conversion Yield after 144h (%) |

| Aspergillus oryzae CBS 10207 | 35 | 45 |

| Aspergillus oryzae MIM | 50 | 56 |

| Rhizopus oryzae CBS 11207 | 22 | 37 |

| Rhizopus oryzae CBS 39134 | 20 | 35 |

| Rhizopus oryzae CBS 26028 | 27 | 40 |

| Rhizopus oryzae CBS 32847 | 23 | 37 |

Data sourced from SciELO. scielo.br

Table 2: Kinetic and Equilibrium Parameters for Selected Biocatalysts

This table presents a comparison of the key performance indicators for the two most effective biocatalysts identified in the study. scielo.br

| Biocatalyst | Max. Yield (Ymax) | Time to Half Max. Yield (t1/2) (hours) | Apparent Equilibrium Constant (Ke) |

| Aspergillus oryzae MIM | 0.732 | 33.9 | 7.5 |

| Rhizopus oryzae CBS 11207 | 0.436 | 23.7 | 0.60 |

Data sourced from SciELO. scielo.br

Enantioselective Biocatalysis for Chiral Ester Production

The production of enantiomerically enriched esters through biocatalysis is a significant area of research, particularly for applications in the pharmaceutical industry where chirality is crucial. scielo.brscielo.br Lyophilized mycelia of fungal strains such as Aspergillus oryzae and Rhizopus oryzae have demonstrated potential as enantioselective biocatalysts for producing these chiral building blocks in organic solvents. scielo.brscielo.br

For instance, whole cells of Pichia glucozyma have been utilized for the bioreduction of ethyl 2-oxo-2-phenylacetate. unimi.it While this process can achieve complete reduction of the substrate in a short timeframe, the enantioselectivity for the (S)-alcohol can be moderate. unimi.it The optimization of reaction conditions, including biocatalyst and substrate concentrations, pH, and temperature, is crucial for enhancing both yield and enantiomeric excess. unimi.it Directed evolution is another powerful tool to improve the enantioselectivity of enzymes for specific transformations. nih.gov

Biocatalytic methods offer a green and sustainable route for producing chiral alcohols and esters, which are important intermediates for pharmaceuticals and other fine chemicals. researchgate.net The use of whole-cell systems, such as Daucus carota (carrot) roots, provides a cost-effective and environmentally friendly option due to their broad substrate compatibility and inherent cofactor recycling systems. researchgate.net

Immobilized Enzyme Systems for Esterification

The immobilization process can influence the enzyme's catalytic activity and stability. hugendubel.info For example, covalent attachment to a support can sometimes lead to a decrease in hydrolytic activity but can also result in a more stable biocatalyst. researchgate.nethugendubel.info The choice of support material and immobilization method is critical and depends on the specific enzyme and reaction conditions. hugendubel.info

Immobilized lipases, such as Novozym® 435, have been successfully used for the continuous production of esters like 2-phenylethyl acetate (B1210297) in packed-bed reactors. mdpi.com This approach offers high conversion rates and good operational stability, making it suitable for industrial-scale synthesis. mdpi.com The use of immobilized enzymes is advantageous as it can improve resistance to changes in temperature, pH, and organic solvents. researchgate.net

Optimization of Biocatalytic Reaction Parameters

The efficiency of biocatalytic esterification is highly dependent on the reaction conditions. Careful optimization of parameters such as the choice of solvent, temperature, and substrate concentration is necessary to maximize product yield and reaction rates.

The choice of the reaction medium is critical in biocatalytic ester synthesis. Organic solvents are often used to increase the solubility of non-polar substrates and to shift the reaction equilibrium towards synthesis rather than hydrolysis. srce.hr The esterification capacity of enzymes is typically favored in low-polarity solvents. scielo.br However, some enzymes exhibit good activity in more polar solvents as well. scielo.br For the synthesis of this compound, n-heptane has been used as a suitable organic solvent. scielo.brscielo.br

Solvent-free systems represent an attractive alternative, offering advantages such as high substrate concentrations, increased reaction rates, and simplified downstream processing. mdpi.com In such systems, one of the reactants, like ethyl acetate, can also serve as the solvent. mdpi.com This approach has been successfully applied to the synthesis of 2-phenylethyl acetate using immobilized lipase (B570770), demonstrating high conversion and productivity. mdpi.com The elimination of organic solvents makes the process more environmentally friendly and particularly suitable for applications in the food and cosmetic industries. mdpi.com

Temperature is a critical parameter influencing both the rate of reaction and the stability of the biocatalyst. For the synthesis of this compound using lyophilized mycelia of A. oryzae and R. oryzae, a temperature of 50°C has been utilized. researchgate.net In other systems, such as the lipase-catalyzed synthesis of substituted phenylacetamides, temperatures up to 55°C have been shown to increase product yield. conicet.gov.ar However, it is important to operate within a temperature range that does not lead to significant enzyme deactivation. For instance, some lipase preparations show optimal activity and stability around 50-60°C. researchgate.net

Substrate concentration also plays a crucial role. High substrate concentrations can lead to increased productivity but may also cause substrate inhibition, where the enzyme's active site becomes saturated, or the substrate itself denatures the enzyme. In a study on the continuous production of 2-phenylethyl acetate, the concentration of 2-phenylethanol (B73330) was a significant factor affecting the molar conversion. mdpi.com Similarly, in the kinetic resolution of certain esters, the substrate concentration was optimized to achieve the highest enantioselectivity. unimib.it The optimal substrate concentration is therefore a balance between maximizing the reaction rate and avoiding inhibitory effects.

| Biocatalyst | Substrate(s) | Temperature (°C) | Product Yield/Conversion | Reference |

| Lyophilized Aspergillus oryzae MIM | Phenylacetic acid, Ethanol | 50 | >50% conversion to EPA | scielo.br |

| Lyophilized Rhizopus oryzae 11207 | Phenylacetic acid, Ethanol | 50 | >40% conversion to EPA | scielo.br |

| Novozym® 435 | 2-Phenylethanol, Ethyl Acetate | 54.03 | 99.01% molar conversion | mdpi.com |

| Candida antarctica lipase B (CAL B) | Substituted phenylacetic acids, Ethanol | 35 | Quantitative yields | conicet.gov.ar |

Influence of Organic Solvents and Solvent-Free Systems

Innovative Catalytic Systems for Ester Synthesis

Beyond biocatalysis, innovations in chemical catalysis continue to provide efficient pathways for ester production, with a focus on developing robust and recyclable catalytic systems.

Heterogeneous Catalysis (e.g., Pt/Carbon Fiber Systems)

Heterogeneous catalysis offers significant advantages over homogeneous systems, primarily the ease of catalyst separation from the reaction mixture and the potential for catalyst recycling. scispace.com Platinum supported on carbon fiber (Pt/CF) has emerged as an effective heterogeneous catalyst for the asymmetric hydrogenation of ethyl 2-oxo-2-phenylacetate. scispace.com

In this system, the carbon fiber acts as a support material, which can be functionalized to introduce oxygenated groups on its surface. scispace.com These functional groups facilitate the binding and dispersion of platinum nanoparticles. scispace.com When used with a chiral modifier like cinchonidine (B190817), the Pt/CF catalyst can achieve high conversion and excellent enantioselectivity, producing the corresponding chiral α-hydroxyester with an enantiomeric excess (ee) of up to 99%. scispace.com The performance of the catalyst, in terms of conversion, can be influenced by the percentage of platinum loading on the carbon fiber support. scispace.com The development of such heterogeneous catalytic systems is crucial for the sustainable and economical production of optically pure compounds. scispace.com

| Catalyst System | Substrate | Chiral Modifier | Product | Enantiomeric Excess (ee) | Reference |

| Platinum on Carbon Fiber (Pt/CF) | Ethyl 2-oxo-2-phenylacetate | Cinchonidine | Ethyl 2-hydroxy-2-phenylacetate | 99% | scispace.com |

Organocatalytic Approaches (e.g., N-Heterocyclic Carbenes)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis, offering a green alternative to metal-based catalysts. Among the various classes of organocatalysts, N-Heterocyclic Carbenes (NHCs) have gained considerable attention for their ability to mediate a wide range of transformations, including esterifications. nih.gov

NHCs are stable singlet carbenes that are typically generated in situ from the deprotonation of azolium salts. beilstein-journals.org Their catalytic activity stems from their nucleophilic character, which allows them to activate substrates in unique ways. In the context of ester synthesis, NHCs can catalyze the transformation through several mechanistic pathways. One prominent method is the oxidative esterification of aldehydes. rsc.orgresearchgate.net In this process, the NHC adds to an aldehyde to form a Breslow intermediate, which is then oxidized to an activated acyl species (an acyl azolium ion). This highly electrophilic intermediate is subsequently attacked by an alcohol to furnish the desired ester and regenerate the NHC catalyst. rsc.org This approach allows for the synthesis of esters from readily available aldehydes under mild conditions.

While the direct NHC-catalyzed Fischer-type esterification of carboxylic acids is a subject of ongoing research, the principles of NHC catalysis suggest its feasibility. The carbene can act as a Brønsted base to deprotonate the carboxylic acid and as a nucleophile to activate the alcohol. rsc.org Research has shown that NHCs can effectively catalyze transesterification reactions, indicating their potential for direct esterification as well. For instance, the combination of an NHC catalyst with a co-catalyst like benzoic acid has been shown to be highly effective for the oxidative esterification of sterically demanding aldehydes, achieving high yields with very low catalyst loadings. nih.govd-nb.info

Detailed findings from a study on NHC-catalyzed oxidative esterification of an aromatic aldehyde, which serves as a model for the synthesis of related esters, are presented below:

| Reactants | Catalyst (mol%) | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzaldehyde, Benzyl Alcohol | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (1) | Azobenzene (1.1 eq) | THF | rt | 5 | 96 |

| Data adapted from a study on NHC/Carboxylic Acid Co-Catalysis for oxidative esterification. d-nb.info |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has revolutionized chemical transformations by offering dramatically reduced reaction times, improved yields, and often, enhanced product purity compared to conventional heating methods. acs.org The application of microwave irradiation to the synthesis of this compound can be achieved through several routes, most notably via the Fischer esterification and the decarboxylation of substituted malonates.

The microwave-assisted Fischer esterification involves heating a mixture of phenylacetic acid and ethanol in the presence of an acid catalyst. acs.org The microwave energy directly and efficiently heats the polar reactants, leading to a rapid increase in temperature and a significant acceleration of the reaction rate. This method often leads to higher conversion rates in minutes compared to hours required for conventional refluxing. mdpi.com

Another effective microwave-assisted route to this compound is the decarboxylation of diethyl phenylmalonate. matanginicollege.ac.in In this reaction, the malonic ester is heated under microwave irradiation, often in the presence of a salt or in a high-boiling point solvent, to facilitate the loss of a carboxyl group as carbon dioxide. This method provides a high-yielding and rapid synthesis of the target ester.

The following table summarizes research findings for the microwave-assisted synthesis of this compound and related compounds:

| Method | Reactants | Catalyst/Reagent | Solvent | Power (W) | Time (min) | Yield (%) |

| Fischer Esterification (General Protocol) | Phenylacetic Acid, Ethanol | Sulfuric Acid | None (Excess Alcohol) | 100 | 5-15 | >90 (Typical) |

| Decarboxylation | Diethyl 2-phenylmalonate | Bu4NBr, LiBr | Water | - | 10 | 90 |

| Data compiled from studies on microwave-assisted esterification and decarboxylation reactions. acs.orgmatanginicollege.ac.in |

Synthesis and Research Applications of Ethyl 2 Phenylacetate Derivatives and Analogs

Derivatization to Alpha-Hydroxyesters for Chiral Building Blocks

The conversion of ethyl 2-phenylacetate derivatives into alpha-hydroxyesters represents a critical pathway for generating chiral building blocks essential in asymmetric synthesis. A primary route to these valuable compounds involves the asymmetric hydrogenation of α-ketoesters, such as ethyl 2-oxo-2-phenylacetate. This transformation is often accomplished using a heterogeneous catalyst system.

One effective method employs a platinum catalyst supported on aluminum oxide (platinum/aluminiumoxide), modified with a chiral agent like Dihydrocinchonidine Base. buchler-gmbh.com This catalytic system facilitates the enantioselective hydrogenation of the α-ketoester, yielding optically pure α-hydroxyesters. buchler-gmbh.comscispace.com For example, the hydrogenation of ethyl 2-oxo-2-phenylacetate produces ethyl (R)-2-hydroxy-2-phenylacetate, a key intermediate for various biologically active molecules. buchler-gmbh.comscispace.com

Another approach involves the visible-light-enabled photochemical reduction of 1,2-dicarbonyl compounds. rsc.org This method can utilize a base, such as Hünig's base, to achieve the reduction of α-keto esters to α-hydroxyesters. rsc.org The resulting chiral α-hydroxyesters, like ethyl (S)-(+)-mandelate, are highly sought-after for their applications in the synthesis of pharmaceuticals and other complex organic molecules. unimib.it The stereocenter introduced in this step is crucial for the biological activity of the final products. unimib.it

Table 1: Synthesis of Chiral Alpha-Hydroxyesters

| Precursor | Reaction Type | Catalyst/Reagent | Product | Application |

|---|---|---|---|---|

| Ethyl 2-oxo-2-phenylacetate | Asymmetric Hydrogenation | Platinum/aluminiumoxide, Dihydrocinchonidine Base buchler-gmbh.com | Ethyl (R)-2-hydroxy-2-phenylacetate buchler-gmbh.com | Chiral Building Block scispace.comunimib.it |

| α-keto esters | Photochemical Reduction | Hünig's Base, Visible Light rsc.org | α-hydroxyesters rsc.org | Chiral Synthesis |

Phenylacetic Acid Derivatives as Synthons for Bioactive Compounds

This compound serves as a direct precursor to phenylacetic acid and its derivatives, which are fundamental synthons for a wide array of bioactive compounds. The hydrolysis of the ethyl ester group in this compound yields phenylacetic acid, a building block for many pharmaceuticals. mdpi.com

Phenylacetic acid itself is a key component in the structure of well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and diclofenac. mdpi.com Furthermore, its amide derivatives are also of significant medicinal importance. For instance, the phenylacetamide fragment is a crucial subunit in molecules like penicillin G and the beta-blocker atenolol. mdpi.comgrafiati.com

The versatility of phenylacetic acid derivatives extends to the synthesis of compounds with potential anti-inflammatory and analgesic activities. nih.gov For example, [(cycloalkylmethyl)phenyl]acetic acid derivatives have been synthesized and tested for these properties, demonstrating the broad applicability of the phenylacetic acid scaffold in medicinal chemistry. nih.gov The synthesis of these derivatives often involves multi-step processes starting from precursors that can be derived from this compound. mdpi.comresearchgate.net

Heterocyclic Phenylacetate (B1230308) Derivatives in Chemical Biology Research

The incorporation of heterocyclic moieties into the phenylacetate framework has led to the development of novel compounds with significant potential in chemical biology, particularly as therapeutic agents.

Rational Design and Synthetic Strategies

The rational design of heterocyclic phenylacetate derivatives often targets specific biological pathways or receptors. researchgate.netdntb.gov.ua For example, researchers have designed and synthesized a series of novel heterocyclic 2-phenylacetate derivatives as water-soluble and rapidly recovering hypnotic agents. nih.gov The synthetic strategy involved introducing a heterocyclic ring to the amide group of propanidid (B1678258), a known anesthetic, to improve hydrophilicity and anesthetic activity. nih.govresearchgate.net

Another approach involves the creation of phenylpiperazine-phenylacetate derivatives, also designed as rapid recovery hypnotic agents. researchgate.net These synthetic efforts highlight the importance of molecular design in tailoring the pharmacological properties of the final compounds. google.comresearchgate.net The synthesis of these complex molecules relies on established organic chemistry reactions, often starting from functionalized phenylacetate precursors. chemmethod.com

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of heterocyclic phenylacetate derivatives. mdpi.comnih.gov In the development of hypnotic agents, SAR studies revealed that specific substitutions on the phenyl ring and the nature of the heterocyclic group significantly influence the compound's affinity for receptors like the GABA(A) receptor. researchgate.netresearchgate.net

For instance, the introduction of fluorine atoms or other substituents on the phenyl ring of phenyl acetate (B1210297) derivatives was explored to modulate hypnotic potency and duration of action. researchgate.net These studies led to the identification of promising derivatives with improved therapeutic indexes compared to existing drugs like propanidid and propofol. nih.govresearchgate.net The insights gained from SAR studies guide the further design and synthesis of more potent and selective bioactive compounds. mdpi.com

Table 2: Bioactive Heterocyclic Phenylacetate Derivatives

| Derivative Class | Design Rationale | Key SAR Finding | Potential Application |

|---|---|---|---|

| Heterocyclic 2-phenylacetate derivatives | Improve water solubility and hypnotic activity nih.gov | Introduction of heterocyclic ring enhances hydrophilicity and potency nih.govresearchgate.net | Rapid recovery hypnotics nih.gov |

| Phenylpiperazine-phenylacetate derivatives | Develop rapid recovery hypnotic agents researchgate.net | Substitutions on the piperazine (B1678402) ring affect receptor affinity | Hypnotic agents researchgate.net |

| Fluorine-substituted phenyl acetate derivatives | Modulate hypnotic potency and duration researchgate.net | Fluorine substitution can enhance affinity for GABA(A) and NMDA receptors researchgate.netresearchgate.net | Hypnotic agents with unique pharmacological profiles researchgate.net |

Development of Phosphinate Derivatives for Agri-Chemical Research

This compound derivatives are also utilized in the synthesis of phosphinates, which have potential applications in agri-chemical research. A notable example is ethyl 2-(dimethoxyphosphinothioylthio)-2-phenylacetate. solubilityofthings.com This phosphinate derivative contains a phosphorus-sulfur bond, which can impart specific reactivity and biological activity. solubilityofthings.com

The synthesis of such phosphinate derivatives can be achieved through various methods, including the palladium-catalyzed cross-coupling of P(O)-H compounds with aryl halides. organic-chemistry.org These reactions allow for the formation of the crucial carbon-phosphorus bond. organic-chemistry.org The resulting phosphinates can serve as precursors or intermediates in the synthesis of more complex agrochemicals, such as pesticides and herbicides. solubilityofthings.comgoogle.com The unique structural features of these compounds, including the presence of the phosphinate group, make them interesting candidates for screening in agricultural applications. solubilityofthings.com

Synthesis of Quinolone Frameworks Utilizing this compound Precursors

This compound and its derivatives can serve as valuable precursors in the synthesis of quinolone frameworks. ethz.ch Quinolones are a major class of synthetic antibacterial agents with a broad spectrum of activity. vcu.edu The core quinolone structure is a significant target in organic synthesis due to its presence in numerous natural products and its proven antibacterial capabilities. vcu.edumdpi.com

The synthesis of the quinolone ring system can be accomplished through various methodologies. vcu.edu One common approach involves the cyclization of appropriate precursors. For example, a series of 7-ethyl-4-methyl quinoline-2-one derivatives were synthesized through the cyclization of m-ethyl phenol (B47542) with ethyl acetoacetate. anjs.edu.iq While this specific example does not directly use this compound, similar cyclization strategies can be envisioned where a phenylacetate derivative provides the necessary carbon framework for the construction of the quinolone ring. The phenylacetic acid moiety can be a key building block in constructing the bicyclic system of quinolones. researchgate.net The development of efficient synthetic routes to quinolones is crucial for producing new antibacterial drugs to combat bacterial resistance. vcu.edu

Bioproduction of Natural Aroma Chemicals via this compound Intermediates

The pursuit of natural and sustainable sources for aroma chemicals has driven significant research into biotechnological production methods. Within this field, this compound and its precursor, phenylacetic acid (PAA), serve as pivotal intermediates in the synthesis of a variety of high-value fragrance and flavor compounds. Microbial and enzymatic pathways leveraging these molecules provide a green alternative to chemical synthesis, allowing for the production of compounds that can be labeled as "natural."

The core of this bioproduction strategy often revolves around phenylacetic acid (PAA), which can be efficiently synthesized from renewable feedstocks like L-phenylalanine or glucose through engineered microbial processes. nih.govgoogle.com For instance, studies have demonstrated the production of PAA from L-phenylalanine using yeast strains of the Yarrowia genus, which, under highly aerobic conditions, almost exclusively metabolize the amino acid to PAA. mdpi.com Once produced, this PAA pool can be directed toward various aromatic end-products.

This compound is synthesized via the enzymatic esterification of PAA with ethanol (B145695). This biotransformation can be catalyzed by lipases or by whole-cell biocatalysts. nih.gov Research has shown that biosynthesized PAA can be effectively converted to natural this compound using lipases with ethanol derived from sugar, achieving a concentration of 2.7 g/L with an 83.1% conversion rate. nih.govresearchgate.net

Table 1: Lipase-Catalyzed Synthesis of this compound from Biosynthesized PAA

| Precursor | Biocatalyst | Product | Concentration | Conversion | Reference |

|---|---|---|---|---|---|

| Phenylacetic Acid (PAA) | Lipase (B570770) | This compound | 2.7 g/L | 83.1% | nih.gov, researchgate.net |

Further investigations have explored the use of lyophilized (freeze-dried) fungal mycelia as whole-cell biocatalysts for this esterification. A comparative study of several Aspergillus and Rhizopus species identified Aspergillus oryzae MIM as a particularly effective biocatalyst for the acylation of ethanol with phenylacetic acid in an n-heptane solvent system. scielo.brscielo.br

Table 2: Comparison of Fungal Mycelia for this compound (EPA) Synthesis from Phenylacetic Acid

| Microbial Strain | Conversion to EPA (72h) | Conversion to EPA (144h) | Reference |

|---|---|---|---|

| Aspergillus oryzae CBS 10207 | 35% | 45% | scielo.br, scielo.br |

| Aspergillus oryzae MIM | 50% | 56% | scielo.br, scielo.br |

| Rhizopus oryzae CBS 11207 | 22% | 37% | scielo.br, scielo.br |

| Rhizopus oryzae CBS 39134 | 20% | 35% | scielo.br, scielo.br |

| Rhizopus oryzae CBS 26028 | 27% | 40% | scielo.br, scielo.br |

| Rhizopus oryzae CBS 32847 | 23% | 37% | scielo.br, scielo.br |

The role of this compound as an intermediate is highlighted by the reversible nature of its synthesis. The same carboxylesterases within fungal mycelia that catalyze the synthesis of this compound can also perform its hydrolysis, breaking it down into PAA and ethanol. scielo.br This positions this compound as a stable, storable form of PAA, which can be released and channeled into other biosynthetic pathways as needed.

The PAA generated from L-phenylalanine or hydrolyzed from this compound is a versatile precursor for other valuable aroma chemicals, most notably 2-phenylethanol (B73330) (2-PE), which has a characteristic rose-like scent. The biotransformation of PAA to 2-PE is a key step in pathways that diverge from the more common Ehrlich pathway. frontiersin.org This conversion is often achieved through engineered enzymatic cascades in host organisms like Escherichia coli. researchgate.net These cascades can be designed to reduce PAA to phenylacetaldehyde (B1677652), which is then further reduced to 2-phenylethanol. nih.govgoogle.com

Table 3: Cascade Biotransformation of L-Phenylalanine to PAA and 2-PE

| Substrate | Host Organism | Key Enzymes | Product | Titer | Conversion | Reference |

|---|---|---|---|---|---|---|

| 50 mM L-Phe | E. coli | LAAD, ARO10, ALDH | Phenylacetic Acid (PAA) | 6.76 g/L | >99% | researchgate.net |

| 50 mM L-Phe | E. coli | LAAD, ARO10, PAR | 2-Phenylethanol (2-PE) | 5.95 g/L | 97% | researchgate.net |

LAAD: L-amino acid deaminase; ARO10: α-keto acid decarboxylase; ALDH: aldehyde dehydrogenase; PAR: phenylacetaldehyde reductase.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like ethyl 2-phenylacetate. It allows for the separation of the compound from complex mixtures, enabling accurate identification and quantification.

For quantitative analysis using GC-FID, an internal standard method is often employed to ensure accuracy and reproducibility. notulaebotanicae.ro This involves adding a known amount of a different compound (the internal standard) to the sample, which helps to correct for variations in injection volume and detector response.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the identification power of mass spectrometry. This method is extensively used for the volatile profiling of complex samples like wines, brandies, and various food products to identify and quantify compounds such as this compound. researchgate.netsemanticscholar.orgmdpi.comresearchgate.net

In a typical GC-MS analysis, the sample's volatile components are separated on a GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio. semanticscholar.org This process generates a unique mass spectrum for each compound, which acts as a chemical fingerprint, allowing for its definitive identification by comparison to spectral libraries. For example, GC-MS has been instrumental in identifying this compound as a key compound contributing to the honey-like aroma in certain brandies and wines. researchgate.netsemanticscholar.org

The technique is also used in comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS), which provides even greater separation power for extremely complex samples like Chinese liquor (Baijiu). nih.gov

High-Performance Liquid Chromatography (HPLC) is a valuable technique for the analysis of less volatile compounds and for determining the purity of substances. In the context of phenylacetic acid derivatives, HPLC is particularly useful for the separation of enantiomers (stereoisomers) when a chiral stationary phase is used. researchgate.netscispace.com For instance, chiral HPLC methods have been developed to separate the (R) and (S) enantiomers of related compounds, which is crucial in pharmaceutical applications where only one enantiomer may be biologically active. researchgate.netscispace.com

While this compound itself is not chiral, HPLC can be employed to analyze its purity and to separate it from non-volatile impurities or related chiral compounds in a mixture. For example, methods have been described for the analysis of α-(phenoxy)phenylacetic acid derivatives using chiral HPLC to determine optical purity. google.com

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds in various matrices, including food and beverages. nih.govmdpi.com Headspace SPME (HS-SPME) involves exposing a coated fiber to the vapor phase above a sample, where volatile compounds like this compound are adsorbed onto the fiber. acs.org The fiber is then directly inserted into the GC injector for thermal desorption and analysis. acs.org

This technique is highly effective for concentrating trace amounts of analytes from complex samples, thereby increasing the sensitivity of the subsequent GC or GC-MS analysis. nih.govmdpi.com SPME has been successfully used to study the volatile profiles of truffles, soy sauce, and wines, where this compound has been identified as a significant aroma compound. researchgate.netnih.govacs.org The efficiency of the extraction can be optimized by adjusting parameters such as extraction time, temperature, and sample matrix modifications. semanticscholar.orgnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Analysis

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the carbon-hydrogen framework of this compound. chegg.comrsc.orguoi.gr

¹H NMR: The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different sets of protons in the molecule. The ethyl group protons typically appear as a triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group). The methylene (B1212753) protons of the phenylacetyl group (-CH₂Ph) appear as a singlet, and the aromatic protons on the phenyl ring appear as a multiplet in the downfield region of the spectrum. chegg.comrsc.org

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. uoi.gr The carbonyl carbon of the ester group is typically found at the most downfield chemical shift. The carbons of the phenyl ring give rise to several signals in the aromatic region, while the carbons of the ethyl group and the methylene bridge appear at more upfield shifts. uoi.grnih.govhmdb.ca Proton-coupled ¹³C NMR spectra can also be used to determine the number of protons attached to each carbon atom. uoi.gr

The specific chemical shifts and coupling constants observed in the NMR spectra are definitive for the structure of this compound. rsc.orgnih.gov

| Technique | Application for this compound Analysis | Key Findings/Observations |

| GC-FID | Quantitative analysis in various samples, including fruit brandies. | Provides accurate concentration measurements using internal standards. notulaebotanicae.ro |

| GC-MS | Identification and quantification in complex volatile profiles of foods and beverages like wine and soy sauce. | Confirms the presence of this compound and its contribution to honey-like aromas. researchgate.netsemanticscholar.orgnih.gov |

| HPLC | Purity analysis and separation of related chiral compounds. | Chiral HPLC can resolve enantiomers of similar phenylacetic acid derivatives. researchgate.netscispace.com |

| SPME | Sample preparation and concentration of volatile compounds from complex matrices. | Enhances detection sensitivity for trace analysis in products like truffles and wine. mdpi.comacs.org |

| ¹H NMR | Structural confirmation by analyzing proton signals. | Shows characteristic triplet, quartet, singlet, and multiplet patterns for the different proton groups. chegg.comrsc.org |

| ¹³C NMR | Structural elucidation by identifying unique carbon environments. | Displays distinct peaks for the carbonyl, aromatic, and aliphatic carbons. uoi.grnih.govhmdb.ca |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound exhibits characteristic absorption peaks that correspond to the specific vibrational modes of its bonds. chegg.comchegg.com

Key vibrational frequencies observed in the IR spectrum of this compound are indicative of its ester and aromatic components. A strong absorption band is typically found around 1739 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. chegg.com The presence of the aromatic phenyl ring is confirmed by peaks in the range of 3090-3034 cm⁻¹, corresponding to the C-H stretching vibrations of the benzene (B151609) ring, and a peak around 1605 cm⁻¹ for the C=C stretching within the ring. chegg.com Additionally, C-H stretching vibrations of the aliphatic ethyl group are observed in the region of 2983-2874 cm⁻¹. chegg.com

| Absorbance Peak (cm⁻¹) | Bond / Functional Group |

|---|---|

| 3090-3034 | Aromatic C-H Stretch |

| 2983-2874 | Aliphatic C-H Stretch |

| 1739 | C=O (Ester) Stretch |

| 1605 | Aromatic C=C Stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chegg.com For this compound, which has a molecular weight of approximately 164.20 g/mol , the mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. nih.govnist.gov

Upon electron ionization, the this compound molecule (C₁₀H₁₂O₂) loses an electron to form the molecular ion [M]⁺ at m/z 164. nih.govnist.gov The most prominent peak in the spectrum, known as the base peak, is observed at m/z 91. This peak corresponds to the formation of the tropylium (B1234903) ion ([C₇H₇]⁺), a common and stable fragment in the mass spectra of compounds containing a benzyl (B1604629) group. nih.gov Other significant fragments include ions at m/z 118, 92, and 65, which arise from various bond cleavages and rearrangements within the molecule. nih.govcore.ac.uk

| m/z (Mass-to-Charge Ratio) | Fragment Ion |

|---|---|

| 164 | [C₁₀H₁₂O₂]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium Ion - Base Peak) |

| 118 | [M - C₂H₅OH]⁺ |

| 92 | [C₇H₈]⁺ |

| 65 | [C₅H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions. While the UV-Vis spectrum of this compound itself is of interest, this technique is particularly valuable for studying its interactions with other molecules, such as cyclodextrins. researchgate.net

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of forming inclusion complexes with suitable guest molecules. researchgate.net When this compound is encapsulated within a cyclodextrin (B1172386) cavity, changes in the microenvironment of its chromophore (the phenyl ring) can lead to shifts in the UV-Vis absorption spectrum. researchgate.net These spectral changes, such as a shift in the absorption maximum (λmax) or a change in molar absorptivity, can be used to confirm the formation of an inclusion complex and to determine its stoichiometry and binding affinity. researchgate.net For instance, the formation of an inclusion complex can shield the chromophore, leading to observable spectral shifts. researchgate.net

In a related context, studies on a chemical antagonist of the orphan nuclear receptor Nur77, namely ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)phenyl]acetate (TMPA), demonstrate how UV-Vis spectroscopy can be applied. pdbj.org The interaction of TMPA with Nur77 leads to significant biological effects, and UV-Vis spectroscopy could be employed to monitor the binding events and conformational changes that drive these processes. pdbj.org

X-ray Diffraction (XRD) for Crystalline Structure Analysis

For example, the crystal structure of a derivative, ethyl 2-(2,4-difluorophenyl)acetate, has been analyzed using single-crystal XRD. sphinxsai.comresearchgate.net This analysis revealed that the compound crystallizes in the monoclinic system. sphinxsai.comresearchgate.net Although this is not this compound itself, the data provides valuable insights into the likely conformation of the ethyl acetate (B1210297) group relative to the phenyl ring. sphinxsai.comresearchgate.net In this derivative, the acetyl group was found to form a dihedral angle of 113.4º with the phenyl ring. sphinxsai.comresearchgate.net

Similarly, the crystal structure of ethyl 2-acetylhydrazono-2-phenylacetate has been determined, showing an orthorhombic crystal system. nih.govresearchgate.net Such studies on related crystalline compounds are crucial for understanding the steric and electronic properties that govern the molecular geometry of this compound.

Furthermore, XRD has been used to study the crystal structure of the human Nur77 ligand-binding domain in a complex with ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)phenyl]acetate, highlighting the power of this technique in characterizing molecular interactions in biological systems. nih.gov

| Compound | Crystal System | Key Structural Feature | Reference |

|---|---|---|---|

| Ethyl 2-(2,4-difluorophenyl)acetate | Monoclinic | Dihedral angle of 113.4º between acetyl group and phenyl ring | sphinxsai.comresearchgate.net |

| Ethyl 2-acetylhydrazono-2-phenylacetate | Orthorhombic | Benzene ring forms dihedral angles of 86.3(2)° and 10.0(3)° with the ethyl and acetylimino planes, respectively | nih.govresearchgate.net |

Theoretical and Computational Chemistry in Ethyl 2 Phenylacetate Research

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on density functional theory (DFT), are powerful for mapping out the intricate pathways of chemical reactions. rsc.org These methods allow for the calculation of the energies of reactants, products, and, crucially, the high-energy transition states that connect them. By identifying the lowest energy pathway, the most likely reaction mechanism can be determined.

In the context of ethyl 2-phenylacetate, quantum chemical calculations have been used to investigate various reactions. For instance, in the aminolysis of phenylacetate (B1230308), a related compound, DFT calculations have been employed to compare different potential mechanistic pathways, such as concerted versus stepwise mechanisms. researchgate.net These studies help to understand how the structure of the ester and the nature of the nucleophile influence the reaction pathway. researchgate.net

Research has also utilized quantum chemical calculations to understand the role of catalysts in reactions involving esters like this compound. For example, the catalytic effect of butylammonium (B8472290) salts on the aminolysis of ethyl phenylacetate has been a subject of study. acs.org Computational models can help to rationalize experimental findings and provide a detailed picture of the catalyst's role at the molecular level.

The mechanism of reactions such as the formation of ethyl 2,4-diphenylacetoacetate from this compound with a strong base like potassium tert-butoxide can also be elucidated using these computational tools. chegg.com By modeling the steps of the reaction, including the formation of enolates and subsequent carbon-carbon bond formation, a detailed understanding of the reaction mechanism can be achieved.

Molecular Modeling of Intermediates and Transition States

Molecular modeling provides the ability to visualize and analyze the three-dimensional structures of molecules, including short-lived intermediates and transition states that are often difficult or impossible to observe experimentally. acs.org This is particularly valuable in understanding the stereoselectivity of reactions.

For reactions involving chiral molecules, such as the enzymatic hydrolysis of esters related to this compound, molecular modeling can reveal the structural basis for the observed stereochemical preferences. bibliotekanauki.pl By modeling the interaction of the substrate with the active site of an enzyme, researchers can understand why one enantiomer is preferred over the other.

In non-enzymatic reactions as well, the modeling of transition states is crucial. For example, in the Mukaiyama-aldol reaction between a silyloxy furan (B31954) and an alpha-keto ester like methyl 2-oxo-2-phenylacetate, modeling the transition state can explain the observed diastereoselectivity of the reaction. csic.es These models can show the preferred orientation of the reactants as they approach each other, leading to the formation of a specific stereoisomer.

The stability of reaction intermediates, such as the benzylic radical formed during the bromination of this compound, can also be assessed through computational modeling. This helps to explain the selectivity of such reactions, where substitution occurs preferentially at the benzylic position due to the resonance stabilization of the radical intermediate.

Computational Design of Catalytic Systems

Computational chemistry is not only a tool for understanding existing systems but also for designing new and improved ones. researchgate.net This is particularly true in the field of catalysis, where the rational design of catalysts can lead to more efficient and selective chemical transformations. researchgate.net

For reactions involving this compound, computational methods can be used to design catalysts that are tailored for specific applications. For example, in the synthesis of polymers, where this compound derivatives might be used as initiators, computational modeling can aid in the design of catalyst systems that provide good control over the polymerization process. mdpi.com

The design of enzyme catalysts, or "de novo" enzyme design, is another area where computational methods are having a significant impact. bakerlab.org By starting with a desired reaction, such as the hydrolysis of an ester, computational algorithms can be used to design a protein scaffold that can bind the substrate and catalyze the reaction. bakerlab.org While still a challenging field, there have been notable successes in designing enzymes for reactions like ester hydrolysis. bakerlab.org

Computational screening of potential catalysts is another powerful application. By calculating the expected catalytic activity of a range of different catalyst structures, researchers can prioritize which catalysts to synthesize and test experimentally, saving significant time and resources. researchgate.net This approach has been used to design organocatalysts and transition-metal complexes for a variety of reactions. researchgate.net

Prediction of Reactivity and Selectivity

One of the ultimate goals of computational chemistry is to predict the outcome of a chemical reaction without having to perform it in the laboratory. rsc.org This includes predicting both the reactivity (how fast the reaction will go) and the selectivity (which products will be formed).

For this compound, quantum chemical descriptors can be calculated to predict its reactivity in various reactions. researchgate.net These descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), chemical hardness, and electrophilicity index, provide insights into the molecule's electronic properties and its propensity to react with other species. researchgate.net

The prediction of selectivity is particularly important in stereoselective synthesis. For the reduction of alpha-keto esters like ethyl 2-oxo-2-phenylacetate, computational models can be used to predict which enantiomer of the corresponding alpha-hydroxy ester will be formed. core.ac.uk By calculating the energies of the different possible transition states leading to the different stereoisomers, the most likely outcome of the reaction can be predicted. core.ac.uk

Kinetic studies, which measure the rates of chemical reactions, can be complemented by computational predictions. For the hydrolysis and aminolysis of esters, kinetic data can be used to develop quantitative structure-activity relationships (QSARs) that can then be used to predict the reactivity of other, related esters. beilstein-journals.org This approach allows for the extrapolation of experimental data to new systems, aiding in the design of reactions with desired rates and selectivities. beilstein-journals.org

Table of Calculated Quantum Chemical Parameters for Ethyl Phenylacetate

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -9.54 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.68 |

| Energy Gap | ΔE | 8.86 |

| Chemical Hardness | η | 4.43 |

| Softness | σ | 0.23 |

| Electronegativity | χ | 5.11 |

| Chemical Potential | µ | -5.11 |

| Global Electrophilicity Index | ω | 2.94 |

Data sourced from computational studies. researchgate.net

Future Prospects and Interdisciplinary Research Directions

Sustainable and Green Synthetic Routes

The development of environmentally friendly methods for producing ethyl 2-phenylacetate is a key area of ongoing research. Traditional synthesis often involves harsh chemicals and produces significant waste. rsc.org Modern approaches focus on "green chemistry" principles to create more sustainable and efficient processes.

One promising strategy is the carbonylation of benzyl (B1604629) acetates. rsc.org This method avoids the use of halogens and strong bases, which are common in older synthetic routes. rsc.org For example, a palladium-catalyzed process using carbon monoxide at ambient pressure has been developed. rsc.org This reaction can be carried out with various alcohols, including ethanol (B145695), to produce this compound with high yields (up to 98%). rsc.org A notable feature of this method is its ability to use isopropenyl acetate (B1210297) for the synthesis of the starting benzyl acetate, which is a safer and less toxic reagent. rsc.org

Another green approach involves the use of ruthenium catalysts for the hydrogenation of related compounds. rsc.org For instance, a continuous flow Ru-MACHO hydrogenation protocol has been developed that shows high conversion rates (over 99%) and selectivity. These continuous flow systems offer advantages in terms of safety, efficiency, and scalability for industrial production.

Research is also exploring the use of solid supports for catalysts, which can simplify the purification process and allow for catalyst recycling. grafiati.com For example, nickel and copper-zinc ferrite (B1171679) catalysts have been investigated for transesterification reactions, demonstrating the potential for creating reusable catalytic systems. grafiati.com

Advancements in Biocatalytic Production Processes

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly specific and environmentally benign alternative to traditional chemical synthesis. For this compound, research has focused on using lipases and esterases from various microorganisms. scielo.brscielo.brresearchgate.net

Lyophilized (freeze-dried) mycelia of fungi like Aspergillus oryzae and Rhizopus oryzae have proven to be effective biocatalysts for the esterification of phenylacetic acid with ethanol. scielo.brscielo.br In studies, Aspergillus oryzae MIM demonstrated superior performance, achieving a maximum esterification yield of 73.2%. scielo.brscielo.br These biocatalytic systems can operate in organic solvents like n-heptane, which can favor the synthesis reaction over hydrolysis. scielo.brscielo.br

The efficiency of these biocatalytic processes is dependent on various factors, including the choice of microorganism, the solvent, and the reaction temperature. scielo.brresearchgate.net For instance, in the esterification of 2-phenylpropionic acid with different alcohols, the conversion yield was found to increase with the molecular weight of the alcohol. scielo.br

Immobilization of enzymes is another key advancement. rsc.org Entrapping enzymes like acyltransferase from Mycobacterium smegmatis in a gel network can significantly enhance their stability and selectivity for the desired transesterification reaction over competing hydrolysis. rsc.org This technique also allows for the reuse of the enzyme for multiple batches, making the process more cost-effective. rsc.org

Recent developments in modular cascade biocatalysis are also being applied to the synthesis of precursors to this compound, such as phenylacetic acid (PAA). nih.govresearchgate.net By engineering metabolic pathways in microorganisms like Escherichia coli, researchers can efficiently convert renewable feedstocks like L-phenylalanine into PAA with very high conversion rates. nih.govresearchgate.net

Exploration of Novel Material Science Applications

While primarily known for its use in fragrances and flavors, this compound and its derivatives are finding new applications in material science. researchgate.netmoldb.com One area of interest is in the development of self-healing materials. Ethyl phenylacetate (B1230308) has been studied as a solvent to facilitate the self-healing of epoxy materials. chemicalbook.com

Derivatives of this compound are also being used in polymer science. For example, ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate is utilized as a reversible addition-fragmentation chain-transfer (RAFT) agent in controlled radical polymerization. sigmaaldrich.com This allows for the synthesis of polymers with well-defined architectures and molecular weights, which is crucial for creating advanced materials with specific properties. sigmaaldrich.com

Furthermore, this compound can serve as a precursor in the synthesis of more complex molecules with potential applications in materials. For instance, it can be used in reactions to create compounds like ethyl 2-anilino-2-phenylacetate, catalyzed by novel materials such as iron-based single-atom catalysts. researchgate.net The development of such catalysts is itself a significant area of materials science research, aiming for more efficient and sustainable chemical synthesis. researchgate.net

Integration with Chemical Biology for New Compound Discovery

This compound serves as a valuable building block in chemical biology for the synthesis of new and biologically active compounds. Its structure can be modified to create a diverse range of molecules with potential therapeutic applications. For instance, it is used as an intermediate in the development of pharmaceutical compounds, including novel anti-inflammatory agents.

The integration of this compound into chemical biology research often involves its use as a starting material for creating libraries of related compounds. These libraries can then be screened for biological activity against various targets, such as enzymes or receptors. For example, derivatives like ethyl [2-(diethylaminocarbonylthio)]phenylacetate are studied for their potential as enzyme inhibitors and receptor modulators.

Furthermore, the study of the metabolic pathways that produce and degrade compounds like this compound in organisms can provide insights for new compound discovery. nih.gov Understanding how enzymes in biological systems interact with this ester can inspire the design of new enzyme inhibitors or probes to study cellular processes. The field also explores the synthesis of isotopically labeled versions of this compound to trace its metabolic fate in biological systems.

The synthesis of derivatives, such as ethyl 2-acetylhydrazono-2-phenylacetate, highlights its role as an intermediate in creating compounds with specific biological activities, like herbicides. researchgate.net This demonstrates how a simple molecule can be a key component in the discovery and development of new functional chemicals.

Q & A

Q. What are the established synthetic routes for ethyl 2-phenylacetate, and how do reaction conditions influence yield?

this compound can be synthesized via palladium-catalyzed α-arylation of zinc enolates of esters. For example, tert-butyl 2-phenylacetate is synthesized with a 94% yield using Pd catalysis under optimized conditions (hexane/ethyl acetate solvent system, silica gel chromatography purification) . Alternative methods include esterification of phenylacetic acid with ethanol under acidic catalysis, though this may require rigorous purification to achieve ≥98% purity . Reaction parameters such as catalyst loading, solvent polarity, and temperature should be systematically varied to optimize yield and minimize byproducts.

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

Key techniques include:

- ¹H/¹³C NMR : Peaks at δ 7.24–7.33 (aromatic protons), δ 3.52 (ester CH₂), and δ 1.43 (tert-butyl group in intermediates) confirm backbone structure .

- IR Spectroscopy : Absorbance at ~1757 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (C-O ester) are diagnostic .

- HRMS : Exact mass analysis (e.g., [M + Na]⁺ = 298.1261) validates molecular formula .

Q. How is purity assessed for this compound in research-grade samples?

Purity (≥98%) is verified via:

Q. What role does this compound play as a precursor in pharmaceutical synthesis?

It is a key intermediate in synthesizing phenylacetone (a precursor to amphetamines) and bioactive furanones. For example, ethyl 2-(3-amino-4-hydroxyphenyl)acetate derivatives are explored as antibacterial and anticancer agents . Reactions typically involve functional group transformations (e.g., hydrolysis, alkylation) under controlled pH and temperature .

Advanced Research Questions

Q. How can conflicting quantitative data for this compound in food matrices be resolved?

Discrepancies in concentration (e.g., 1.63 μg/100 g vs. 2.49 μg/100 g in frozen vs. fresh pears ) arise from extraction efficiency, GC-MS parameters (e.g., column type, ionization mode), and calibration standards. To reconcile

Q. What strategies optimize catalytic systems for this compound synthesis?

Pd-based catalysts are favored for α-arylation, but ligand choice (e.g., Buchwald-Hartwig ligands) and solvent (polar aprotic vs. nonpolar) critically affect turnover. For example, tert-butyl esters achieve higher yields (94%) compared to ethyl esters due to steric protection of the enolate . Advanced optimization involves DFT calculations to predict transition states and screen ligand libraries.

Q. How can isomer ratios in this compound mixtures be quantified?

Chiral stationary phases (e.g., Chiralcel OD-H) in HPLC or supercritical fluid chromatography (SFC) resolve enantiomers. NMR nuclear Overhauser effect (NOE) experiments differentiate diastereomers, while HRMS confirms molecular integrity .

Q. What methodologies detect this compound in complex biological or environmental matrices?

Q. How does this compound stability vary under storage conditions?

Stability studies indicate ≥2-year integrity at -20°C in inert atmospheres . Degradation products (e.g., phenylacetic acid) are monitored via periodic GC-MS or TLC. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf-life under ambient conditions .

Q. What are the mechanistic implications of this compound in aroma synergy studies?

In food chemistry, its interaction with esters (e.g., ethyl acetate) and aldehydes modulates sensory profiles. Dose-response curves and odor activity values (OAVs) quantify contributions. For example, in Dendrobium flowers, synergistic effects with 2,4-decadienoates enhance fruity notes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.